5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione

Description

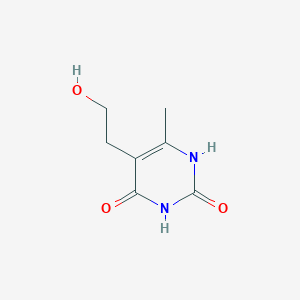

Chemical Structure and Properties The compound 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS: 23956-12-9) is a pyrimidine derivative featuring a hydroxyethyl group at position 5 and a methyl group at position 4. Its molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol.

Synthesis The compound is synthesized via methods involving nucleophilic substitution or condensation reactions. For example, 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione derivatives can be prepared using ethanol as a solvent under mild conditions, as demonstrated in protocols for related pyrimidine diones .

Properties

IUPAC Name |

5-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(2-3-10)6(11)9-7(12)8-4/h10H,2-3H2,1H3,(H2,8,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUGRVBBAFKNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296753 | |

| Record name | 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23935-66-2 | |

| Record name | NSC111285 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Characteristics and Synthetic Challenges

Molecular Architecture

The target compound features a pyrimidine-2,4-dione core substituted at positions 5 and 6 with a 2-hydroxyethyl group and methyl group, respectively. This arrangement imposes steric and electronic constraints that influence reaction pathways:

Key Synthetic Hurdles

- Regioselectivity : Ensuring precise functionalization at positions 5 and 6 without side reactions.

- Hydroxyl Group Reactivity : Managing the 2-hydroxyethyl group’s susceptibility to oxidation or elimination.

- Crystallinity : Achieving high-purity crystalline forms for pharmaceutical applications, as demonstrated in analogous hydrochloride salt preparations.

Nucleophilic Substitution Routes

Halogenated Intermediate Strategy

A two-step approach derived from patented pyrimidinedione syntheses involves:

- Synthesis of 5-Chloro-6-methylpyrimidine-2,4(1H,3H)-dione :

- Hydroxyethylation via Nucleophilic Substitution :

Reaction Scheme:

$$

\text{5-Cl-6-Me-pyrimidinedione} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

$$

Cyclocondensation Approaches

Biginelli-Type Condensation

Adapting multicomponent reactions used for dihydropyrimidinones:

Purification and Characterization

Crystallization Techniques

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 60–70% | >99% | Industrial |

| Biginelli Condensation | 50% | 95–98% | Laboratory |

| Post-Synthetic Modification | 75% | 98% | Pilot Plant |

Industrial-Scale Considerations

Cost Optimization

Emerging Methodologies

Enzymatic Synthesis

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 5-(2-Carboxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Reduction: 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-diol

Substitution: Various substituted pyrimidine derivatives depending on the substituent used.

Scientific Research Applications

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in nucleic acid synthesis or as a modulator of signaling pathways. The hydroxyethyl and methyl groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations :

Yield Comparison :

Biological Activity

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Its structure features a pyrimidine ring with a hydroxyethyl group at the 5-position and a methyl group at the 6-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C7H10N2O3

- Molecular Weight : 170.17 g/mol

- CAS Number : 23935-66-2

The biological activity of 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor of enzymes involved in nucleic acid synthesis and modulate signaling pathways. The specific positioning of the hydroxyethyl and methyl groups enhances its binding affinity to these targets, which is critical for its biological effects.

Antiviral and Anticancer Properties

Research indicates that derivatives of pyrimidines, including 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione, exhibit significant antiviral and anticancer activities. These compounds can interfere with DNA synthesis and cellular proliferation:

- Antiviral Activity : Studies have shown that pyrimidine derivatives can inhibit viral replication by targeting viral enzymes essential for nucleic acid synthesis.

- Anticancer Activity : The compound has been investigated for its potential to inhibit tumor cell growth. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting DNA replication processes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses a broad spectrum of activity against various bacterial strains. The mechanism often involves disruption of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione:

Q & A

Q. Q1: What are the common synthetic routes for preparing 5-(2-hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione derivatives, and how are they validated?

A1: The synthesis typically involves alkylation or functionalization of the pyrimidine-2,4-dione core. For example:

- Alkylation : Reacting 6-amino-substituted pyrimidine-2,4-diones with alkyl halides (e.g., ethyl iodide) in polar aprotic solvents like DMF, using potassium carbonate as a base. Yields range from 40–78%, depending on steric and electronic factors .

- Cyclization : Condensation reactions with aldehydes or ketones under acidic or basic conditions to form fused pyrido-pyrimidine systems. LCMS and H/C NMR are critical for validating purity and regioselectivity. Key spectral markers include:

- H NMR: Peaks at δ 4.8–5.0 ppm (NH or OH groups), δ 3.9–4.2 ppm (CH from hydroxyethyl), and δ 1.2–1.3 ppm (CH from methyl groups) .

Advanced Synthesis Optimization

Q. Q2: How can computational methods improve the efficiency of synthesizing substituted pyrimidine-2,4-diones?

A2: Quantum chemical calculations (e.g., DFT) and reaction path searching can predict optimal reaction conditions. For example:

- Reaction Design : ICReDD’s approach integrates computational screening to identify viable alkylation pathways, reducing trial-and-error experimentation. This method narrows solvent/base combinations (e.g., DMF/KCO vs. CHCl/EtN) and predicts steric hindrance in regioselective alkylation .

- Yield Prediction : Machine learning models trained on reaction databases (e.g., Reaxys) correlate substituent electronic effects (e.g., EDG vs. EWG) with yields, aiding in precursor selection .

Biological Evaluation

Q. Q3: What methodologies are used to assess the biological activity of 5-(2-hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione derivatives?

A3:

- Antimicrobial Screening : Compounds are tested against Gram-positive bacteria (e.g., Staphylococcus aureus) using agar diffusion assays. Activity is quantified via MIC (Minimum Inhibitory Concentration), with reference to standards like Metronidazole. Hydrophobic substituents (e.g., benzyl, thiazole) enhance membrane penetration .

- Enzyme Inhibition : For eEF-2K inhibition, kinase assays (e.g., ADP-Glo™) measure IC values. Derivatives with electron-withdrawing groups (e.g., Cl, CF) show improved binding to ATP pockets .

Structural-Activity Relationship (SAR) Analysis

Q. Q4: How do substituents at the 1-, 3-, and 6-positions influence the biological activity of pyrimidine-2,4-diones?

A4:

- Position 1 (N-alkylation) : Bulky groups (e.g., cyclopropyl) reduce solubility but increase metabolic stability. Ethyl or propyl groups balance lipophilicity and bioavailability .

- Position 3 (Hydroxyethyl) : The 2-hydroxyethyl group enhances hydrogen bonding with target proteins (e.g., eEF-2K’s catalytic domain), confirmed by docking studies .

- Position 6 (Methyl) : Methyl groups improve steric shielding, reducing oxidative metabolism. Replacing methyl with arylthio groups (e.g., 6-((2-methoxyphenyl)thio)) introduces π-π stacking interactions, critical for HIV RT inhibition .

Contradictory Data Resolution

Q. Q5: How can conflicting biological activity data (e.g., antimicrobial vs. antiviral) be resolved for structurally similar derivatives?

A5:

- Dose-Response Curves : Re-test compounds at varying concentrations to rule out false positives/negatives. For example, moderate activity against S. aureus (MIC = 32 µg/mL) may mask potent antiviral effects at lower doses .

- Target-Specific Assays : Use orthogonal assays (e.g., SPR for binding affinity, cellular infectivity models) to isolate mechanisms. A derivative inactive in agar diffusion may inhibit viral replication via host-factor modulation .

Analytical Method Validation

Q. Q6: What advanced analytical techniques are recommended for characterizing degradation products of pyrimidine-2,4-diones?

A6:

- LC-HRMS : Resolves degradation pathways (e.g., oxidative dealkylation of hydroxyethyl to carboxylic acid) with ppm-level mass accuracy.

- 2D NMR : H-C HSQC identifies structural changes in aged samples, such as ring-opening or dimerization .

- X-ray Crystallography : Determines solid-state stability and hydrate formation (e.g., monohydrate vs. anhydrous forms), critical for formulation studies .

Stability and Storage

Q. Q7: How should 5-(2-hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione derivatives be stored to prevent degradation?

A7:

- Temperature : Store at –20°C under inert gas (N or Ar) to prevent oxidation of the hydroxyethyl group.

- Light Sensitivity : Amber vials reduce photodegradation, as UV exposure triggers ring-opening in pyrimidine-2,4-diones .

- Hygroscopicity : Silica gel desiccants prevent hydrate formation, which alters solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.